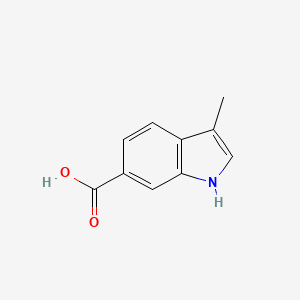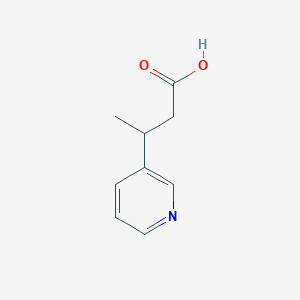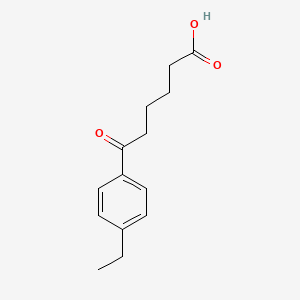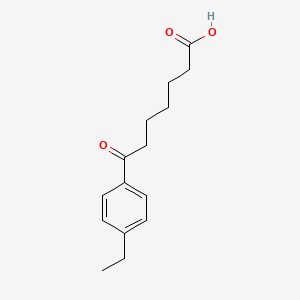
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, is closely related to various compounds that have been studied for their potential applications in medicine and synthetic chemistry. While the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the structural and chemical properties that could be extrapolated to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as the anti-ulcer agent 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]-propionic acid hydrochloride, involves specific regioselective reactions and crystallization processes . Another compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the importance of X-ray analysis in confirming the structure of synthesized regioisomers . These methods could potentially be applied to the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, ensuring the correct structural formation and purity of the compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of the anti-ulcer agent mentioned above was determined to have a rigid bent-rod like conformation with dimerization occurring via hydrogen bonding . Similarly, vibrational and electronic structures of unnatural amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using DFT and spectroscopic methods, providing insights into intra- and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of compounds structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride has been explored, revealing various reaction pathways and products. For example, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibits unusual behavior with phosphorus reagents, leading to the synthesis of novel compounds such as diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . These studies highlight the potential for diverse chemical reactions involving 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through toxicological evaluations and studies of their molecular interactions. For instance, 2-dimethylaminomethyl-1-phenyl-2-propen-1-one hydrochloride has been evaluated for cytotoxicity, anticancer activity, and potential toxic symptoms, providing a basis for understanding the biological interactions of similar compounds . The electronic properties and hydrogen bonding characteristics of unnatural amino acids have also been characterized, which could inform the properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride .
Scientific Research Applications
Nonlinear Optical Properties
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride exhibits interesting nonlinear optical properties. A study by Rahulan et al. (2014) synthesized a derivative of this compound and investigated its nonlinear optical absorption using a z-scan technique with nanosecond laser pulses. The compound displayed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its potential in optical device applications such as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis of Novel Compounds
The compound has been used as a precursor in synthesizing various novel compounds. For instance, a study by Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene, which is structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, to generate a structurally diverse library of compounds. This included reactions with dithiocarbamic acid salts, aryl mercaptans, and various aliphatic and aromatic amines (Roman, 2013).
Synthesis of Charge-Transfer Complexes
A study by Rodríguez et al. (1996) reported the synthesis of 4-(N,N-dimethylamino)phenylethyne through a Wittig reaction involving a compound structurally related to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. This compound was then used to form a 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which created a charge-transfer complex with acceptors, indicating potential applications in molecular electronics (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).
Assignment of Absolute Configuration
In another study, the absolute configuration of Winterstein's acid, derived from a compound structurally similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, was determined. Davies et al. (1990) achieved this through the asymmetric synthesis of its homochiral ester (Davies, Dupont, & Easton, 1990).
Antimicrobial Activity
Swarnkar et al. (2014) explored the antimicrobial properties of pyrazole derivatives synthesized from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one, a compound similar to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The synthesized compounds were tested for their antibacterial and antifungal activities, showing potential in antimicrobial research (Swarnkar, Ameta, & Vyas, 2014).
Corrosion Inhibition
Fouda et al. (2019) investigated the corrosion inhibition properties of arylthiophene derivatives, including compounds containing the dimethylamino phenyl group. These compounds showed high inhibition efficiency for steel in acidic media, suggesting applications in corrosion prevention (Fouda, Ismail, Al-Khamri, & Abousalem, 2019).
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641032 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride | |
CAS RN |
1134691-04-5 |
Source


|
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)









